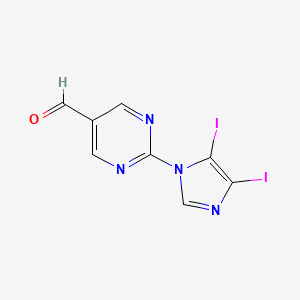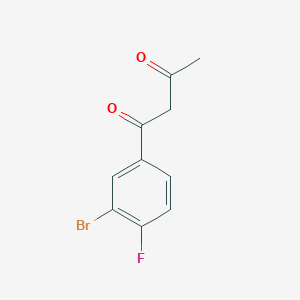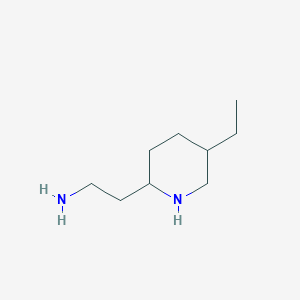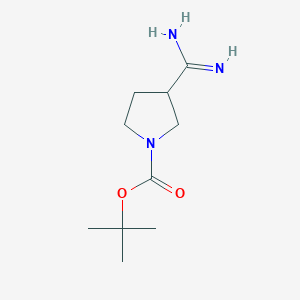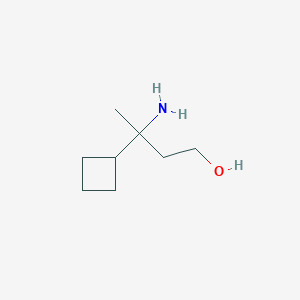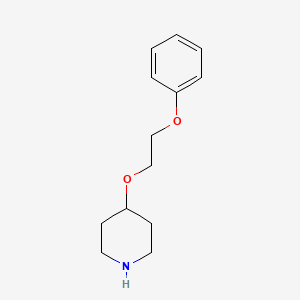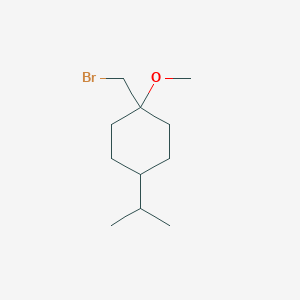
1-(Bromomethyl)-1-methoxy-4-(propan-2-YL)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and an isopropyl group attached to a cyclohexane ring. It has a molecular formula of C10H19BrO and a molecular weight of 219.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-(propan-2-yl)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents such as KMnO4 or CrO3 in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromomethyl-4-isopropylcyclohexane: Similar structure but lacks the methoxy group.
1-Methoxy-4-isopropylcyclohexane: Similar structure but lacks the bromomethyl group.
1-Bromomethyl-1-methoxycyclohexane: Similar structure but lacks the isopropyl group.
Uniqueness
1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is unique due to the presence of all three functional groups (bromomethyl, methoxy, and isopropyl) on the cyclohexane ring.
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-methoxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)10-4-6-11(8-12,13-3)7-5-10/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
HUTMPQUXYJVJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)(CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
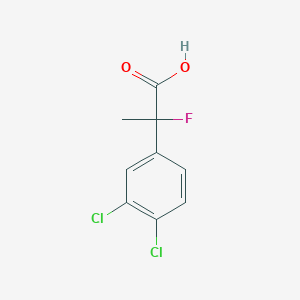
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)
